3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
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Overview
Description
3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound characterized by the presence of a bromophenyl group and a trifluoromethyl group. Diazirines are a class of photo-reactive compounds widely used in photoaffinity labeling due to their ability to form highly reactive carbene intermediates upon exposure to UV light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine typically involves the following steps:
Formation of the diazirine ring: This can be achieved through the reaction of a suitable precursor, such as a diazo compound, with a halogenated phenyl group.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group into the diazirine structure.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions, including temperature control, use of catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Photolysis: Upon exposure to UV light, 3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine undergoes photolysis to generate a reactive carbene intermediate.
Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
UV Light: Used to induce photolysis.
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Major Products Formed
Carbene Intermediates: Highly reactive species formed during photolysis.
Substituted Products: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target proteins upon UV activation.
Biology
Protein Interaction Studies: Helps in identifying binding sites and interaction partners of proteins.
Medicine
Drug Development: Used in the design of photo-reactive probes for studying drug-target interactions.
Industry
Material Science: Utilized in the development of photo-reactive materials and coatings.
Mechanism of Action
The primary mechanism of action involves the generation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, forming covalent linkages with nearby molecules. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-3-(trifluoromethyl)-3H-diazirine: Lacks the bromine substituent.
3-(2-Chlorophenyl)-3-(trifluoromethyl)-3H-diazirine: Contains a chlorine substituent instead of bromine.
Uniqueness
3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is unique due to the presence of the bromine substituent, which can influence its reactivity and the types of interactions it can undergo compared to its analogs.
Properties
IUPAC Name |
3-(2-bromophenyl)-3-(trifluoromethyl)diazirine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-4-2-1-3-5(6)7(13-14-7)8(10,11)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQMXXPOOSVJEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2(N=N2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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